Tetrasodium ditartronate

Description

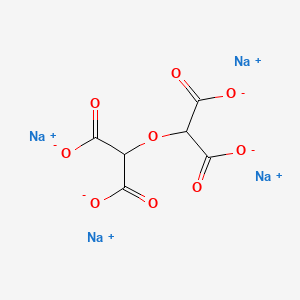

Structure

3D Structure of Parent

Properties

CAS No. |

57503-74-9 |

|---|---|

Molecular Formula |

C6H2Na4O9 |

Molecular Weight |

310.03 g/mol |

IUPAC Name |

tetrasodium;2-(dicarboxylatomethoxy)propanedioate |

InChI |

InChI=1S/C6H6O9.4Na/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 |

InChI Key |

XLBLDBAZVQHTQK-UHFFFAOYSA-J |

Canonical SMILES |

C(C(=O)[O-])(C(=O)[O-])OC(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Coordination Chemistry of Tetrasodium Ditartronate

Supramolecular Assembly and Metal-Organic Framework (MOF) Research

The ditartronate anion, derived from tartronic acid (hydroxymalonic acid), presents a compelling ligand for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). Its structure, featuring two carboxylate groups and a central hydroxyl group, offers multiple coordination sites, making it a versatile building block for creating complex, multidimensional structures. The tartronate (B1221331) anion possesses five potential coordinating oxygen atoms, highlighting its promise as a chelator for a variety of metal cations. researchgate.net Research in this area, while not extensive, has revealed intricate structures and potential for functional materials.

Design and Synthesis of Ditartronate-Based MOF Linkers

The design of MOF linkers based on the ditartronate ligand is predicated on its ability to bridge multiple metal centers, a fundamental requirement for forming extended porous networks. The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), while the central hydroxyl group can also participate in coordination, often after deprotonation. This poly-functional nature allows for the formation of high-connectivity nodes and complex topologies in coordination polymers.

The synthesis of these materials typically involves the reaction of a metal salt with tartronic acid under solvothermal or hydrothermal conditions. The choice of solvent, temperature, and the presence of other modulating agents can influence the final structure. While classic, highly porous MOFs based solely on ditartronate are not widely reported, studies on related coordination polymers demonstrate the ligand's capability.

A notable example of a complex coordination polymer is a 36-nuclear cobalt-hydroxymalonate assembly, {Co₃₆}⁶⁻, which forms layered structures linked by potassium ions. researchgate.net This demonstrates that even with simple building blocks, intricate supramolecular architectures can be achieved.

Table 1: Examples of Metal-Ditartronate Coordination Complexes

| Complex Formula | Metal Ion | Ligand | Key Structural Feature |

| [Cu(C₃H₂O₅)₂Cl]³⁻ | Cu(II) | Tartronate | Mononuclear complex; bidentate coordination |

| [Cu₃(C₃HO₅)₃]³⁻ | Cu(II) | Tartronate (deprotonated) | Trinuclear triangular complex; hydroxyl group bridging |

| {Co₃₆(OH)₁₀(C₃H₂O₅)₁₄(H₂O)₂₈}⁶⁻ | Co(II) | Hydroxymalonate | 36-nuclear anionic fragments forming layers |

Data sourced from references researchgate.netresearchgate.net.

Investigations into Host-Guest Recognition Phenomena

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion, driven by non-covalent interactions. wikipedia.org The porous structures inherent to MOFs and some coordination polymers make them ideal candidates for host materials, with potential applications in sensing, separation, and catalysis.

Currently, specific research into the host-guest recognition phenomena of ditartronate-based frameworks is limited. However, the principles of supramolecular chemistry suggest that frameworks constructed from ditartronate linkers could exhibit host-guest properties. The cavities within such a framework could be engineered in size and chemical functionality by selecting appropriate metal nodes and synthesis conditions. The hydroxyl groups of the ditartronate linkers lining the pores could offer specific interaction sites for guest molecules through hydrogen bonding. This functionalization is a key strategy in designing hosts for selective guest binding. mdpi.com The development of supramolecular coordination complexes with tailored cavities is an active area of research, often employing imaging probes or other guest molecules to study their encapsulation and release properties. nih.gov

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of individual components into ordered structures, governed by the principles of molecular recognition and non-covalent interactions. libretexts.org In the context of coordination chemistry, this process involves metal ions and organic linkers assembling into discrete complexes or extended networks. mdpi.com

The formation of the copper-ditartronate and cobalt-ditartronate complexes are prime examples of self-assembly in both the solid state (crystal formation) and, initially, in solution. The process begins with the dissolution of the metal salts and tartronic acid, where coordination bonds begin to form, leading to the nucleation and growth of the final crystalline product. researchgate.net

The transition between the solution state and the solid state can sometimes lead to different assembled structures. The final architecture is the result of a delicate thermodynamic balance of various interactions, including coordination bonds, hydrogen bonding, and crystal packing forces. researchgate.net For example, the review of transition metal complexes with substituted malonic acids indicates that the dimensionality of the resulting coordination polymers can change based on the nature of the counter-ions present, growing from 1D to 3D structures. researchgate.net This highlights how subtle changes in the chemical environment can direct the self-assembly process towards different outcomes. While the specific pathways and intermediates of ditartronate self-assembly are not deeply explored, the existing crystal structures provide a static snapshot of the thermodynamically favored assembled state under the given synthesis conditions.

Synthetic Methodologies for Tetrasodium Ditartronate and Derivatives

Synthesis of Advanced Ditartronate Precursors

The development of novel precursors is fundamental to advancing the synthesis of complex ditartronate derivatives. While specific research on advanced precursors for tetrasodium (B8768297) ditartronate is not extensively published, the principles of organic synthesis suggest that the modification of starting materials can lead to new and improved synthetic routes. For instance, the synthesis of tetrasodium glutamate (B1630785) diacetate starts from glutamic acid, an abundant amino acid. specialchem.com This highlights a strategy of using readily available and often renewable starting materials to create functional chelating agents.

Directed Functionalization Studies for Structural Modification

Directed functionalization allows for the precise modification of a molecule's structure to alter its properties. This is a powerful tool for creating a library of derivatives from a common core structure. The use of directing groups in transition-metal-catalyzed C-H functionalization is a well-established strategy for achieving high regioselectivity. nih.govsnnu.edu.cn These methods enable the introduction of various functional groups, such as aryl, alkyl, and fluoro groups, onto a molecular scaffold. nih.gov

The ability to perform late-stage functionalization on complex molecules is particularly valuable, as it allows for the diversification of products at a later stage in the synthetic sequence. rsc.org While direct studies on the directed functionalization of tetrasodium ditartronate are limited in the public domain, the extensive research on C-H functionalization of other organic molecules provides a strong foundation for future work in this area. nih.govsnnu.edu.cnnih.gov The development of such methods for ditartronates would enable the synthesis of a wide range of new compounds with potentially unique properties and applications.

Mechanistic Studies of Formation Reactions

The formation of this compound, a dimer of tartronate (B1221331), is understood to proceed through reaction mechanisms that involve the creation of a new carbon-carbon bond between two tartronate precursor molecules. While specific literature detailing the mechanistic pathway for this compound is not abundant, plausible mechanisms can be inferred from established principles in organic synthesis, particularly electrochemical carboxylation and radical chemistry.

A likely pathway for the synthesis of this compound is the electrochemical dicarboxylation of a suitable precursor. The general principle of electrocarboxylation involves the reduction of an organic substrate and/or carbon dioxide to generate reactive intermediates that can form new carboxylated compounds. nih.govbeilstein-journals.org This method avoids the use of highly reactive and often hazardous organometallic reagents by employing electrons as a clean reducing agent. nih.gov

The mechanism for forming this compound can be conceptualized as involving the carboxylation of disodium (B8443419) tartronate (disodium hydroxymalonate). The process likely proceeds via the following key steps in an electrochemical cell:

Generation of Reactive Intermediates: At the cathode, the organic substrate or another species is reduced, generating a radical anion. In the context of carboxylation, CO2 can be reduced to a CO2•− radical anion. nih.govbeilstein-journals.org

Formation of a Carbon-Centered Radical: The tartronate molecule, likely in its keto form (oxomalonate), could be reduced at the carbonyl group to form a radical anion. Alternatively, a strong base could abstract a proton from the α-carbon, creating a nucleophilic carbanion.

Carbon-Carbon Bond Formation: The crucial step involves the coupling of two tartronate-derived radicals or the nucleophilic attack of a tartronate carbanion on a second tartronate molecule (or its keto equivalent). This dimerization would form the central C-C bond of the ditartronate structure. In electrochemical syntheses, the coupling of radical intermediates is a common pathway. acs.org

Carboxylation: The newly formed dimeric intermediate, now with reactive sites, would then react with CO2 (or its activated form) to install the carboxylate groups, leading to the final this compound product after neutralization.

The reaction conditions are critical for directing the reaction towards the desired product and maximizing yield. Key parameters in electrochemical synthesis include the electrode material, solvent, electrolyte, and the use of sacrificial anodes. Sacrificial anodes, such as magnesium or aluminum, are often employed in electrocarboxylation reactions. researchgate.net

| Parameter | Typical Condition/Material | Role in Electrochemical Carboxylation |

| Cathode | Platinum, Stainless Steel, Nickel, Lead | Surface for the reduction of the substrate and/or CO2. researchgate.net Materials with high hydrogen overpotential are preferred to minimize competing hydrogen evolution. nih.govbeilstein-journals.org |

| Anode | Magnesium, Aluminum (Sacrificial) | Oxidized during the reaction to provide cations that balance the charge of the formed carboxylate anions, preventing passivation of the anode. researchgate.net |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Aprotic polar solvents are typically used to dissolve the substrate and electrolyte and to stabilize charged intermediates. |

| Electrolyte | Tetraalkylammonium salts | Provides conductivity to the solution and can influence the stability and reactivity of the CO2 radical anion. nih.gov |

| Reactant | Carbon Dioxide (CO2) | The source of the carboxyl group, often bubbled through the reaction mixture at atmospheric pressure. researchgate.net |

Mechanistic studies on related compounds provide further insight. For example, the electrochemical dicarboxylation of activated alkenes proceeds through the generation of radical anions and subsequent reaction with CO2. nso-journal.org While this compound formation involves the coupling of saturated systems, the underlying principles of electrochemically generated reactive intermediates and their subsequent carboxylation are analogous.

Advanced Structural and Spectroscopic Research Methodologies

Intermolecular Interaction Studies within the Ditartronate Framework

Following extensive investigation into the scientific literature and structural databases, it has been determined that detailed research findings, including specific data on intermolecular interactions and crystal structure analysis for the chemical compound tetrasodium (B8768297) ditartronate, are not publicly available.

Searches for crystallographic data, which would provide the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, have not yielded any specific results for tetrasodium ditartronate. Techniques such as single-crystal X-ray diffraction are fundamental for elucidating these structures and are a prerequisite for a detailed study of intermolecular forces. malvernpanalytical.comforcetechnology.com The absence of an entry for this compound in crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that its crystal structure has likely not been determined or publicly reported. psds.ac.ukre3data.orgcam.ac.uk

A thorough analysis of intermolecular interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, is contingent upon the availability of this primary structural data. Spectroscopic studies, which could offer insights into the bonding environment, are also not available in the public domain for this specific compound.

Consequently, the generation of detailed research findings and data tables concerning the intermolecular interactions within the ditartronate framework of this compound is not possible at this time due to the lack of foundational scientific research on its solid-state structure.

Reactivity and Reaction Mechanism Research

Studies on Redox Chemistry and Electrocatalytic Behavior

The redox chemistry of tartrate and its derivatives has been explored, particularly in the context of biological and electrochemical systems. Tartrate dehydrogenase, for instance, is an NAD-dependent enzyme that catalyzes the oxidation of (+)-tartrate to oxaloglycolate. nih.govresearchgate.net This enzymatic process involves a hydride transfer from the substrate to NAD+, highlighting the potential for the tartrate backbone to undergo oxidation. nih.gov The reaction mechanism involves the participation of both monovalent and divalent cations, which play a crucial role in substrate binding and orientation. nih.gov

In non-biological systems, the redox properties of metal complexes containing tartrate ligands have been investigated. For example, benzoate-bridged paddlewheel diruthenium(II,II) complexes exhibit reversible redox activity, which can be tuned by substituents on the bridging ligand. rsc.org While not directly involving tartrate, this research demonstrates how the electronic environment of a complex can influence its redox potential, a principle applicable to ditartronate-metal complexes.

The electrocatalytic behavior of tartrate-based systems has also been a subject of study. Succinate and tartrate-based Metal-Organic Frameworks (MOFs) have been successfully tested as electrocatalysts for the oxygen evolution reaction (OER) in alkaline solutions. polito.it Furthermore, a cobalt-doped iron (III) tartrate complex has been utilized as a water-soluble and reusable catalyst in the electrocatalytic multicomponent assembling of various organic compounds. researchgate.net These studies suggest that ditartronate, with its similar functional groups, could be a candidate for developing novel electrocatalytic materials.

Research into Catalytic Applications in Organic Synthesis

Tartaric acid and its derivatives are valuable in organic synthesis, often employed as chiral synthons and auxiliaries. nih.gov Their use extends to the development of catalytic systems, where they can act as ligands or supports, influencing the activity and selectivity of the catalyst.

While specific examples of "ditartronate-supported" catalysts are not prevalent in the literature, the use of tartrate in supported catalytic systems is well-documented and provides a strong precedent. For instance, a simple two-step method has been developed for the synthesis of NiFe2O4 nano-microrods supported on Ketjenblack carbon, utilizing a sodium tartrate-assisted hydrothermal method to prepare the precursor. acs.org

In another example, oligomeric (salen)Mn(III) complexes featuring tartrate linkers have been immobilized on layered double hydroxides. nih.gov These heterogeneous catalysts were effective in the asymmetric epoxidation of unfunctionalized olefins, with the tartrate linker playing a role in enhancing enantioselectivity. nih.gov Similarly, Ti-tartrate complexes have been grafted onto MCM-41, a mesoporous silica (B1680970) material, and used in the epoxidation of styrene. bohrium.com

These examples demonstrate the feasibility of using tartrate and, by extension, ditartronate as a component in the design of heterogeneous catalysts. The functional groups on the ditartronate molecule could serve as anchoring points for catalytically active metal species.

Table 1: Examples of Tartrate-Based Catalytic Systems

| Catalyst System | Support/Ligand | Application | Key Findings |

| NiFe2O4 nano-microrods | Sodium tartrate-assisted synthesis on Ketjenblack carbon | Alkaline Oxygen Evolution Reaction | Delivered outstanding OER electrocatalytic performance with low overpotential and excellent durability. acs.org |

| Oligomeric (salen)Mn(III) complexes | Tartrate linkers, immobilized on layered double hydroxide | Asymmetric epoxidation of unfunctionalized olefins | Tartrate linker enhanced enantioselectivity, and the supported catalyst showed potential for recycling. nih.gov |

| Ti-tartrate complexes | Grafted on MCM-41 | Styrene epoxidation | The formation of Ti-tartrate complexes on the solid surface was confirmed. bohrium.com |

| Cobalt(II) ions | Homogeneous catalyst in the presence of tartrate | Oxidation of tartrate ions by hydrogen peroxide | The cobalt catalyst proceeds through a color change, indicating the formation of an intermediate species. purdue.eduuwaterloo.ca |

Understanding the reaction pathways and identifying intermediate species is crucial for optimizing catalytic processes. In the cobalt-catalyzed oxidation of potassium sodium tartrate by hydrogen peroxide, a distinct color change from pink to green and back to pink is observed. purdue.eduuwaterloo.ca This is indicative of the formation of an intermediate cobalt(III)-tartrate complex, which facilitates the oxidation of the tartrate. uwaterloo.ca

In the enzymatic oxidation of tartrate by tartrate dehydrogenase, the reaction proceeds through the formation of an enzyme-NADH-oxalate complex, which acts as a time-dependent inhibitor. nih.gov The enzyme catalyzes the initial steps, and the subsequent intermediates can either dissociate or undergo further reaction, leading to different final products depending on the substrate. researchgate.net

For the conversion of tartaric acid to succinic acid via iodine-mediated transfer hydrogenation, a time-course study revealed that fumaric acid is a key reaction intermediate. acs.org Malic acid was also detected as an intermediate in a minor reaction pathway. acs.org These studies underscore the complexity of tartrate-mediated reactions and the importance of identifying intermediates to elucidate the reaction mechanism.

Hydrolytic Stability and Degradation Pathway Research

Tartaric acid and its salts are generally soluble in water, though solubility can vary among different salts. europa.eu The stability of aqueous solutions of tartrate-containing compounds can be influenced by factors such as pH, temperature, and the presence of other substances. For instance, the hydrolysis of epoxysuccinic acid to tartaric acid is a key step in the synthesis of disodium (B8443419) tartrate and is highly dependent on pH and temperature. smolecule.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Solution Behavior Research

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For tetrasodium (B8768297) ditartronate, MD simulations can provide a detailed picture of its behavior in an aqueous solution, including how it interacts with water molecules and its conformational flexibility.

In an aqueous solution, the tetrasodium ditartronate salt dissociates into four sodium cations (Na⁺) and one ditartronate dianion. MD simulations can model the interactions between these ions and the surrounding water molecules. A key output of these simulations is the radial distribution function (RDF), which describes how the density of water molecules varies as a function of distance from the ion.

The RDFs would reveal the structure of the hydration shells around the sodium ions and the ditartronate anion. For the sodium ions, a sharp first peak in the Na-O (water) RDF would indicate a well-defined first hydration shell. For the ditartronate anion, the hydration structure would be more complex, with water molecules forming hydrogen bonds with the carboxylate and hydroxyl groups.

Table 3: Hypothetical Radial Distribution Function Peak Distances for Ion-Water Interactions from MD Simulations

| Ion-Water Pair | First Peak Distance (Å) | Second Peak Distance (Å) |

| Na⁺ - O | 2.4 | 4.5 |

| Dianion (COO⁻) - H (water) | 1.8 | 3.5 |

Note: The data in this table is hypothetical and represents typical ion-water distances in MD simulations.

These simulations would provide insights into the coordination numbers of the ions, which is the average number of water molecules in their first hydration shells. This information is crucial for understanding the thermodynamic properties of the solution.

While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformers in solution. By tracking the dihedral angles of the ditartronate anion over the course of a simulation, its conformational flexibility can be quantified.

The simulations would likely show that the ditartronate anion is a flexible molecule, with frequent rotations around its single bonds. The distribution of dihedral angles would indicate the most populated conformational states in solution, which may differ from the gas-phase predictions due to interactions with the solvent.

Table 4: Hypothetical Dihedral Angle Analysis of the Ditartronate Dianion from MD Simulations in Water

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| O=C-C-C | 120.5 | 15.2 |

| C-C-C-C | 175.3 | 25.8 |

Note: The data in this table is hypothetical and intended to illustrate the dynamic nature of the molecule in solution.

The results would provide a dynamic picture of the molecule's shape and how it fluctuates over time, which is important for understanding its interactions with other molecules and its potential biological activity.

Prediction of Reactivity and Interaction Potentials

Computational chemistry can also be used to predict the reactivity of a molecule and its potential to interact with other chemical species. For this compound, a key aspect of its reactivity is its ability to act as a chelating agent for metal ions.

The molecular electrostatic potential (MEP) map, which can be calculated using DFT, would visualize the charge distribution on the surface of the ditartronate anion. The negative potential, concentrated around the carboxylate and hydroxyl groups, would indicate these as likely sites for binding with metal cations.

To quantify the interaction potential, the binding energies between the ditartronate anion and various metal ions could be calculated. These calculations would involve optimizing the geometry of the metal-ditartronate complex and determining the energy released upon its formation.

Table 5: Hypothetical Interaction Energies of the Ditartronate Dianion with Various Metal Cations Calculated by DFT

| Metal Cation | Interaction Energy (kcal/mol) |

| Na⁺ | -85 |

| K⁺ | -70 |

| Ca²⁺ | -250 |

| Mg²⁺ | -280 |

Note: The data in this table is hypothetical and illustrates the expected trend of stronger interactions with divalent cations.

These theoretical predictions would suggest that the ditartronate anion can form stable complexes with metal ions, particularly divalent cations like Ca²⁺ and Mg²⁺, which is a characteristic feature of chelating agents. This information is valuable for understanding its potential applications in areas such as water treatment and as a food additive.

Computational Modeling of Ligand-Metal Interactions

The interaction between a ligand and a metal ion is fundamental to the function of chelating agents. Computational modeling provides a molecular-level understanding of these interactions, which is essential for predicting the stability and selectivity of the resulting metal complexes. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for elucidating the nature of these bonds and the conformational dynamics of the chelates.

Density Functional Theory (DFT) Studies:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the geometry, bond energies, and electronic properties of metal complexes. For polycarboxylate ligands similar to ditartronate, DFT calculations can predict the binding energies and preferred coordination modes with various metal ions.

Studies on the interaction of divalent metal ions with simple carboxylic acids have demonstrated that the strength of the M-O bond is highly dependent on the specific metal ion involved, a trend that DFT calculations can accurately reproduce. These computational approaches can also elucidate the impact of the ligand's structure on the stability of the metal complex. For instance, DFT has been employed to study the binding of various metal ions with different organic ligands, providing insights into the binding strength and mechanisms.

Key parameters that can be calculated using DFT for this compound-metal complexes include:

Binding Energy: The energy released upon the formation of the metal-ligand complex, indicating the stability of the chelate.

Bond Lengths and Angles: Precise geometric parameters of the coordinated metal ion and the ditartronate ligand.

Electron Density Distribution: Visualization of the charge distribution within the complex, highlighting the nature of the chemical bonds.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data for structural validation.

| Parameter | Description | Significance in Ligand-Metal Interaction Analysis |

|---|---|---|

| Binding Energy | The energy difference between the complex and the sum of the energies of the isolated metal ion and ligand. | A higher binding energy indicates a more stable metal-ditartronate complex. |

| Coordination Number | The number of donor atoms from the ligand(s) bonded to the central metal ion. | Determines the geometry and steric arrangement of the complex. |

| M-O Bond Distance | The distance between the metal ion and the oxygen atoms of the carboxylate groups. | Shorter bond distances typically correlate with stronger bonds. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Provides insights into the chemical reactivity and electronic stability of the complex. |

Molecular Dynamics (MD) Simulations:

MD simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the dynamic behavior of large systems, such as a chelating agent in an aqueous solution. For polycarboxylate ethers, which share structural similarities with this compound, MD simulations have been used to investigate their conformations when adsorbed on surfaces.

In the context of this compound, MD simulations could be employed to:

Model the Solvation Shell: Understand how water molecules arrange around the ditartronate anion and its metal complexes.

Simulate Conformational Changes: Observe the flexibility of the ditartronate backbone upon metal chelation.

Predict Diffusion and Transport Properties: Estimate how the chelated complex moves and interacts within a given medium.

Investigate Interfacial Phenomena: Model the adsorption of this compound onto various surfaces, which is relevant for its application in detergents and as a dispersing agent.

| Application of MD Simulation | Information Gained | Relevance to this compound |

|---|---|---|

| Solvation Dynamics | Structure and dynamics of water molecules around the chelate. | Understanding its behavior and stability in aqueous solutions. |

| Conformational Sampling | Identification of low-energy conformations of the ligand and its complexes. | Insight into the flexibility and binding modes of the ditartronate ligand. |

| Binding Free Energy Calculations | Quantitative prediction of the affinity between the ditartronate and metal ions. | Ranking the selectivity for different metal ions. |

| Adsorption on Surfaces | Mechanism and energetics of interaction with solid surfaces. | Predicting its performance as a scale inhibitor or dispersing agent. |

Retrosynthetic Analysis Utilizing Computational Tools

Retrosynthetic analysis is a technique for designing a synthesis plan for a target molecule by deconstructing it into simpler, commercially available starting materials. The advent of powerful computational tools has revolutionized this field, leading to the development of Computer-Aided Synthesis Planning (CASP). These software tools utilize extensive reaction databases and sophisticated algorithms to propose viable synthetic routes.

For a molecule like this compound, which is a derivative of tartaric acid, retrosynthetic analysis would aim to identify efficient pathways from readily available precursors. Tartaric acid itself is a versatile chiral building block used in the synthesis of a variety of bioactive molecules.

Computer-Aided Synthesis Planning (CASP) Software:

Several software platforms are available for performing retrosynthetic analysis. These tools can be broadly categorized based on their underlying approach:

Knowledge-Based Systems: These systems rely on a database of known chemical reactions and transformation rules.

Machine Learning-Based Systems: These newer approaches use artificial intelligence to learn patterns from vast reaction datasets and predict novel synthetic steps.

Prominent examples of CASP software include:

Reaxys Predictive Retrosynthesis: Utilizes a vast database of reactions to propose published and AI-predicted synthetic routes.

SYNTHIA™ (formerly Chematica): Employs expert-coded rules to navigate the complex landscape of organic synthesis and identify optimal pathways.

CAS SciFinder: Integrates retrosynthesis planning with access to a comprehensive collection of chemical information.

AiZynthFinder: An open-source tool that uses a Monte Carlo tree search guided by neural networks to explore possible retrosynthetic routes.

A plausible retrosynthetic disconnection for ditartronic acid (the conjugate acid of this compound) could involve the oxidation of tartronic acid or a related dicarboxylic acid. Computational tools could assist in evaluating the feasibility of different oxidizing agents and reaction conditions.

| Computational Tool | Approach | Potential Application for this compound Synthesis |

|---|---|---|

| Reaxys Predictive Retrosynthesis | Knowledge-based and AI-predicted routes. | Identifying established or novel methods for the synthesis of tartronic acid derivatives. |

| SYNTHIA™ | Expert-coded rules. | Designing a multi-step synthesis from simple, commercially available precursors. |

| CAS SciFinder | Integrated literature and reaction database. | Searching for known synthetic preparations of related polycarboxylate compounds. |

| AiZynthFinder | Monte Carlo tree search with neural networks. | Exploring a wide range of potential synthetic pathways and identifying novel disconnections. |

The application of these computational tools can significantly accelerate the process of designing and optimizing the synthesis of this compound, potentially leading to more efficient, cost-effective, and sustainable manufacturing processes.

Advanced Material Science Applications Non Biological

Research on Integration into Functional Materials

Current research has not specifically detailed the integration of Tetrasodium (B8768297) Ditartronate into functional materials such as sensors or polymer composites.

Development of Sensors and Probes for Non-Biological Analytes

There is no available scientific literature detailing the development or application of Tetrasodium Ditartronate in the creation of sensors or probes for the detection of non-biological analytes. The potential for a compound to act as a recognition element in a sensor often relies on its specific and measurable interaction with a target analyte, and such studies have not been published for this compound.

Studies on Polymer and Composite Material Integration

Similarly, research on the integration of this compound into polymers and composite materials is absent from the current body of scientific literature. The incorporation of chelating agents into polymers can sometimes be used to create materials with specific metal-ion binding properties, but this has not been specifically documented for this compound.

Environmental Remediation and Sequestration Research

While its chelating nature suggests potential, specific research on this compound for environmental remediation is limited.

Investigations into Heavy Metal Ion Chelation and Removal

The primary context in which "ditartronate" is mentioned is as a potential builder and chelating agent in detergent and bleaching compositions. google.comepo.orggoogle.com These patents list it among numerous other organic acids and salts that can sequester metal ions. One report from the International Joint Commission on the Great Lakes noted that "ditartronate" is expected to have stronger metal-binding capabilities than some other organic builders, though it also highlighted a lack of available information to fully assess its environmental effects. ijc.org However, specific studies detailing its efficiency, selectivity for different heavy metals, and performance under various environmental conditions are not available.

Without dedicated research, key data on its performance remains unknown. The following table illustrates the type of data that would be necessary to evaluate its potential in this area, but it is important to note that this data is not currently available for this compound.

| Heavy Metal Ion | Binding Capacity (mg/g) | Optimal pH | Selectivity |

| Lead (Pb²⁺) | Data not available | Data not available | Data not available |

| Cadmium (Cd²⁺) | Data not available | Data not available | Data not available |

| Mercury (Hg²⁺) | Data not available | Data not available | Data not available |

| Copper (Cu²⁺) | Data not available | Data not available | Data not available |

| This table is for illustrative purposes only, as specific research data for this compound is not available. |

Research on Water Treatment Technologies

There is no specific research available on the application of this compound in water treatment technologies. While chelating agents can be used in certain water treatment processes to control metal ions, the efficacy and viability of this compound for this purpose have not been investigated in published studies.

Analytical Chemistry Research Methodologies

Development of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of organic acids and their salts in various matrices. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are particularly well-suited for the analysis of polar, non-volatile compounds like tetrasodium (B8768297) ditartronate.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of dicarboxylic acid salts in complex mixtures. The combination of chromatographic separation with mass-based detection allows for unambiguous identification and quantification.

Recent advancements in HPLC-MS/MS (tandem mass spectrometry) have enabled the development of rapid and sensitive methods for the determination of organic acids. For instance, a study on the analysis of tartaric acid, a related dicarboxylic acid, in effervescent granules utilized a reverse-phase HPLC (RP-HPLC) method with UV detection. The method was validated according to ICH guidelines, demonstrating its specificity, linearity, precision, accuracy, and robustness. ijnrd.org While this study used UV detection, coupling such an HPLC method to a mass spectrometer would provide enhanced selectivity and lower detection limits, which would be advantageous for the analysis of tetrasodium ditartronate in complex sample matrices.

Liquid chromatography is a widely used platform for the high-throughput identification and quantification of metabolites in biological samples. nih.gov The large datasets generated by untargeted mass spectrometry metabolomics often contain experimental artifacts and chemical interferents that are not necessarily consistent across samples and can be difficult to deconvolute, potentially leading to misidentification. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of a Related Dicarboxylic Acid (Tartaric Acid) ijnrd.org

| Parameter | Condition |

| Column | RP-column C18 Shimadzu GIST Shim Pack (4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate, pH 2.6 (adjusted with Orthophosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Oven Temperature | 30 °C |

| Detection | UV/Visible at 210 nm |

This table presents a validated HPLC method for tartaric acid, which can serve as a starting point for developing a method for this compound.

For mass spectrometric detection, electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of organic acids, as it readily forms deprotonated molecular ions [M-H]⁻ or, in the case of a disodium (B8443419) salt, potentially [M-2Na+H]⁻ ions. The selection of specific precursor and product ions in MS/MS analysis would provide excellent selectivity for quantification.

Ion chromatography (IC) is a premier technique for the determination of anions and organic acids. shimadzu.com It is particularly effective for separating ionic species, making it highly suitable for the analysis of the ditartronate anion. IC systems often utilize suppressed conductivity detection, which enhances the sensitivity by reducing the background conductivity of the eluent. diduco.comchromatographyonline.comtheanalyticalscientist.com

A novel ion chromatography method has been highlighted for the determination of tartronic acid in cucumber, which is noted for its short operation time, high precision, and accuracy. nih.gov This method is presented as an improvement over earlier HPLC techniques. nih.gov The principles of this IC method would be directly applicable to the quantification of the ditartronate anion from this compound.

The separation in ion chromatography is typically achieved using an anion-exchange column. The mobile phase, or eluent, is an aqueous buffer solution, often containing carbonate and bicarbonate, which facilitates the elution of the analyte anions. nih.gov

Table 2: General Ion Chromatography System Parameters for Organic Anion Analysis nih.gov

| Parameter | Typical Condition |

| Column | Anion-exchange column (e.g., Metrohm Metrosep A Supp 1, 250 × 4.0 mm, 5.0 µm) |

| Mobile Phase | Isocratic mixture of sodium carbonate and sodium bicarbonate in deionized water |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Run Time | Approximately 25 minutes |

This table outlines a general IC method validated for several organic anions, including tartrate, which is structurally similar to ditartronate.

The robustness of IC methods allows for their application in various sample types, from food and beverages to pharmaceutical and environmental samples. For the analysis of this compound, a simple aqueous extraction would likely be sufficient for sample preparation prior to IC analysis.

Electrochemical Methodologies for Characterization and Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive species. For dicarboxylic acids, electrochemical sensors can be developed based on the oxidation or reduction of the molecule or through indirect detection methods.

Research into electrochemical sensors for organic acids has seen significant progress. For example, a poly(resorcinol)-modified carbon nanotube paste electrode has been developed for the sensitive and selective detection of uric acid. nih.gov This sensor operates based on the electrocatalytic oxidation of uric acid on the modified electrode surface. A similar approach could be investigated for this compound, where the ditartronate anion could be electrochemically oxidized. The modification of electrode surfaces with specific polymers or nanomaterials can enhance the sensitivity and selectivity of the detection. eurekaselect.comfrontiersin.org

The development of such a sensor for ditartronate would involve optimizing several parameters, including the electrode material, the surface modifier, the pH of the supporting electrolyte, and the voltammetric technique (e.g., cyclic voltammetry, differential pulse voltammetry).

Table 3: Key Parameters in the Development of an Electrochemical Sensor for an Organic Acid (Uric Acid Example) nih.gov

| Parameter | Description |

| Working Electrode | Carbon paste electrode modified with a polymer (e.g., poly(resorcinol)) and carbon nanotubes. |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | Phosphate buffer solution (e.g., 0.2 M, pH 7.0) |

| Voltammetric Technique | Cyclic Voltammetry (CV) for characterization, Differential Pulse Voltammetry (DPV) for quantification. |

| Potential Range | Optimized to encompass the oxidation potential of the analyte. |

This table illustrates the typical components and parameters that would be considered in the development of an electrochemical sensor for an organic acid like ditartronate.

The selectivity of electrochemical sensors can be a challenge, as other electroactive species in the sample may interfere. However, the careful design of the electrode surface and the optimization of the experimental conditions can mitigate these interferences.

Hyphenated Techniques for In-situ Reaction Monitoring Research

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for real-time analysis and can be invaluable for in-situ reaction monitoring. ijpsjournal.comchemijournal.comresearchgate.netresearchgate.net These techniques provide continuous data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms.

For monitoring the synthesis or reactions of this compound, techniques such as HPLC coupled with photodiode array (PDA) detection or mass spectrometry (HPLC-PDA-MS) would be highly effective. This would allow for the simultaneous separation and identification of various species in the reaction mixture.

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is another powerful technique for in-situ monitoring of reactions at solid-liquid interfaces. unige.ch A study on the photocatalysis of dicarboxylic acids over TiO2 utilized in-situ ATR-IR to observe changes on the catalyst surface in real-time. unige.ch This approach could be adapted to monitor reactions involving this compound, such as its synthesis, degradation, or complexation reactions, providing valuable mechanistic information.

Furthermore, the coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy is a potent hyphenated technique for the structural elucidation of unknown compounds in complex mixtures without the need for prior isolation.

The choice of the appropriate hyphenated technique would depend on the specific reaction being studied, the nature of the reactants and products, and the information required (e.g., kinetic data, structural identification of intermediates). The in-situ synthesis of copper(II) dicarboxylate metal-organic frameworks has been investigated using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) to understand the electrode microstructure and electrochemical performance. rsc.org Similarly, in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been employed to study the adsorption and formation of reaction intermediates in the ketonization of acetic acid over iron oxide. acs.org

Future Research Directions and Emerging Paradigms

Exploration of Ditartronate in Nanomaterials Synthesis and Characterization

The synthesis of nanomaterials with controlled size, shape, and surface chemistry is a cornerstone of modern nanotechnology. Capping agents play a critical role in this process by stabilizing nanoparticle surfaces, preventing aggregation, and directing crystal growth. frontiersin.orgd-nb.infonih.gov Tetrasodium (B8768297) ditartronate, with its multiple carboxylate functional groups, presents significant potential as a novel capping or stabilizing agent in the synthesis of metallic and metal oxide nanoparticles.

Future research in this area is expected to focus on several key aspects:

Controlled Synthesis: Investigating the influence of tetrasodium ditartronate concentration, pH, and reaction temperature on the morphology and size distribution of various nanoparticles (e.g., gold, silver, zinc oxide). The goal is to establish protocols for the reproducible synthesis of nanoparticles with desired characteristics.

Surface Functionalization: The carboxylate groups of the ditartronate molecule adsorbed on the nanoparticle surface can serve as anchor points for further functionalization. This could involve attaching biomolecules, polymers, or fluorescent dyes to create multifunctional nanocomposites for applications in bioimaging, drug delivery, and catalysis.

Mechanism of Interaction: Elucidating the precise binding mechanism between the ditartronate molecule and the nanoparticle surface is crucial for rational design. Spectroscopic and microscopic techniques, combined with computational modeling, can provide insights into the adsorption geometry and binding energies.

The exploration of this compound as a "green" capping agent is particularly promising, as it is derived from tartaric acid, a readily available and biocompatible starting material. mdpi.comnih.gov This aligns with the growing demand for sustainable and environmentally friendly methods in nanomaterial production. The functionalities offered by its structure could parallel those of other commonly used chelating agents in nanoparticle synthesis, such as EDTA. nih.govmdpi.com

Table 1: Potential Roles of this compound in Nanomaterial Synthesis

| Parameter | Potential Influence of this compound | Research Objective |

| Particle Size | Control nucleation and growth rates through surface passivation. | Achieve monodisperse nanoparticles with tunable sizes. |

| Particle Shape | Preferential binding to specific crystallographic faces can direct anisotropic growth. | Synthesize nanorods, nanowires, or other non-spherical shapes. |

| Colloidal Stability | Electrostatic repulsion from the carboxylate groups prevents agglomeration. semanticscholar.org | Formulate stable nanoparticle dispersions for various applications. |

| Surface Chemistry | Provides a carboxylate-rich surface for subsequent bioconjugation or functionalization. | Develop targeted drug delivery systems or highly specific biosensors. |

Interdisciplinary Research with Emerging Fields (e.g., Quantum Computing in Chemistry)

The advent of quantum computing offers the potential to revolutionize the field of computational chemistry. aps.orgwikipedia.org While classical computers struggle to accurately simulate the electronic structure and dynamics of complex molecules due to the exponential scaling of the problem, quantum algorithms are being developed to overcome these limitations. youtube.com

For a molecule like this compound, interdisciplinary research involving quantum computing could address several fundamental questions that are currently intractable:

Accurate Electronic Structure Calculation: Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), could provide highly accurate calculations of the molecule's ground and excited state energies. wikipedia.org This would lead to a more precise understanding of its reactivity, spectroscopic properties, and intermolecular interactions.

Simulation of Reaction Dynamics: Simulating the step-by-step mechanism of reactions involving ditartronate, such as its chelation with metal ions or its role in directing nanoparticle formation, could be possible. arxiv.org This would provide unprecedented insight into the transition states and energy barriers that govern these processes.

Designing Novel Ditartronate Derivatives: Quantum computers could be used to screen virtual libraries of ditartronate derivatives with modified functional groups. acs.org By calculating the properties of these hypothetical molecules, researchers could identify candidates with enhanced performance for specific applications before undertaking their synthesis in the lab.

While the application of quantum computing to molecules of this complexity is still in its early stages, this compound and its parent acid, tartaric acid, serve as excellent model systems for developing and benchmarking new quantum algorithms. researchgate.netpennylane.ai The presence of multiple chiral centers and functional groups in tartrate derivatives presents a compelling challenge for the next generation of computational tools. nih.govnih.gov

Identification of Unexplored Reaction Manifolds and Applications

The current known applications of this compound are primarily centered around its chelation and dispersing properties. However, its chemical structure suggests the potential for a much broader range of chemical transformations and applications that remain largely unexplored.

Future research could focus on the following areas:

Polymer Chemistry: The four carboxylate groups of this compound make it an interesting candidate as a cross-linking agent or a monomer for the synthesis of novel polyesters or polyamides. The resulting polymers could exhibit unique properties, such as high thermal stability, biodegradability, or metal-binding capabilities.

Asymmetric Catalysis: Tartaric acid and its derivatives are well-known for their use as chiral ligands and auxiliaries in asymmetric synthesis. nih.govresearchgate.net Investigating whether this compound, or derivatives thereof, can be used to induce stereoselectivity in chemical reactions is a logical and promising avenue of research.

Bioorthogonal Chemistry: The development of new bioorthogonal reactions—reactions that can occur in living systems without interfering with native biochemical processes—is a rapidly growing field. researchgate.net While challenging, exploring the possibility of modifying the ditartronate structure to participate in such reactions could open doors to new applications in chemical biology and targeted drug delivery.

Coordination Chemistry: A systematic study of the coordination complexes formed between this compound and a wide range of metal ions, including transition metals and lanthanides, could reveal novel materials with interesting magnetic, optical, or catalytic properties.

By systematically exploring these and other reaction pathways, researchers can expand the chemical toolbox available for utilizing the unique structural features of this compound, leading to the discovery of new materials and technologies with unforeseen applications.

Q & A

Q. What pitfalls should researchers avoid when formulating hypotheses about this compound’s reactivity?

- Methodological Answer : Avoid overgeneralizing pH-dependent behavior (e.g., assuming uniform chelation across all alkaline conditions). Instead, conduct pilot studies at incremental pH intervals (8–12). Predefine exclusion criteria for outlier data (e.g., precipitation events) to maintain reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.